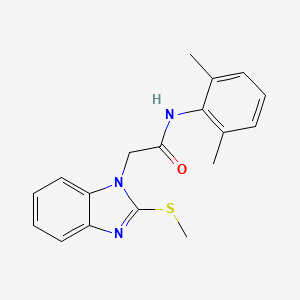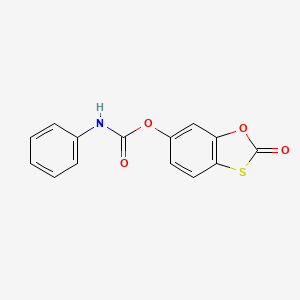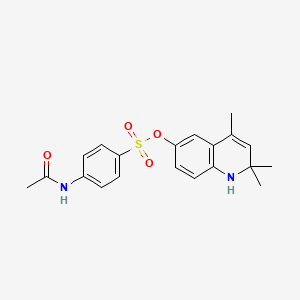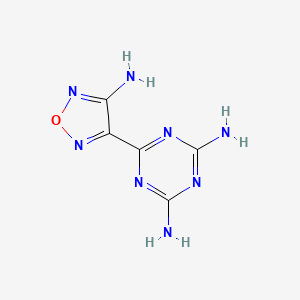![molecular formula C13H10BrClN2OS B11522432 2-bromo-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11522432.png)
2-bromo-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C13H10BrClN2OS It is known for its unique structure, which includes a bromine atom, a chlorothiophene ring, and a benzohydrazide moiety
Preparation Methods
The synthesis of 2-bromo-N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide typically involves the reaction of 2-bromobenzohydrazide with 5-chloro-2-thiophenecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-bromo-N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-bromo-N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:
- 2-chloro-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]benzohydrazide
- 2-bromo-N’-[(1E)-1-(5-methylthiophen-2-yl)ethylidene]benzohydrazide
These compounds share similar structural features but differ in the substituents on the thiophene ring. The unique combination of bromine and chlorine atoms in 2-bromo-N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H10BrClN2OS |
|---|---|
Molecular Weight |
357.65 g/mol |
IUPAC Name |
2-bromo-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C13H10BrClN2OS/c1-8(11-6-7-12(15)19-11)16-17-13(18)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,17,18)/b16-8+ |
InChI Key |
KHERJCJLHDPUGS-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1Br)/C2=CC=C(S2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11522354.png)
![4-butoxy-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11522357.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide](/img/structure/B11522359.png)


![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11522369.png)

![ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11522394.png)
![1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11522397.png)


![3'-(3-Bromo-4-methylphenyl)-1-[(4-methylpiperidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11522419.png)
![6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522425.png)
![N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11522428.png)
